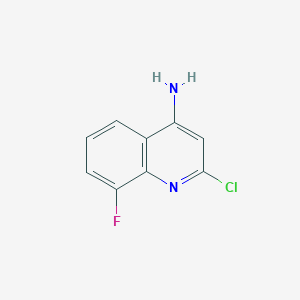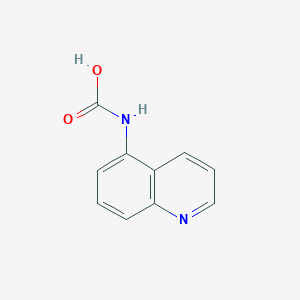
Quinolin-5-ylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido quinolin-5-ilcarbámico es un compuesto que pertenece a la familia de la quinolina, conocida por sus diversas aplicaciones en la química medicinal e industrial. La quinolina en sí misma es un compuesto aromático heterocíclico basado en el nitrógeno con una estructura de doble anillo que contiene un anillo de benceno fusionado con una porción de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados de quinolina, incluido el ácido quinolin-5-ilcarbámico, se puede lograr mediante varios métodos. Algunos de los protocolos clásicos de síntesis incluyen los métodos de Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller y Conrad Limpach . Estos métodos a menudo implican el uso de aldehídos α,β-insaturados y anilinas sustituidas como materiales de partida . Por ejemplo, la síntesis de Skraup implica la reacción de anilina con glicerol y ácido sulfúrico en presencia de un agente oxidante .
Métodos de producción industrial
En entornos industriales, la producción de derivados de quinolina a menudo emplea métodos ecológicos y sostenibles. Estos incluyen la síntesis asistida por microondas, las condiciones de reacción sin disolventes y el uso de catalizadores reciclables . Estos métodos no solo mejoran la eficiencia de la síntesis, sino que también reducen el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido quinolin-5-ilcarbámico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción generalmente implica el uso de agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halogenación usando cloro o bromo en presencia de un catalizador.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácido quinolínico, mientras que la reducción puede producir derivados de hidroquinolina .
Aplicaciones Científicas De Investigación
El ácido quinolin-5-ilcarbámico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se utiliza en el estudio de las interacciones enzimáticas y los procesos celulares.
Industria: Se utilizan en la producción de colorantes, agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido quinolin-5-ilcarbámico implica su interacción con dianas moleculares específicas. Por ejemplo, se sabe que los derivados de quinolina inhiben enzimas como la ADN girasa y la topoisomerasa IV, que son esenciales para la replicación del ADN bacteriano . Esta inhibición conduce a la estabilización de un complejo covalente enzima-ADN, lo que resulta en la muerte celular .
Comparación Con Compuestos Similares
El ácido quinolin-5-ilcarbámico se puede comparar con otros derivados de quinolina como:
Cloroquina: Se utiliza como fármaco antimalárico.
Ciprofloxacina: Un antibiótico utilizado para tratar infecciones bacterianas.
Mefloquina: Otro fármaco antimalárico.
Singularidad
Lo que distingue al ácido quinolin-5-ilcarbámico es su estructura específica, que permite interacciones únicas con dianas moleculares. Esto lo convierte en un compuesto valioso para el desarrollo de fármacos y otras aplicaciones .
Propiedades
Número CAS |
856086-93-6 |
|---|---|
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
quinolin-5-ylcarbamic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6,12H,(H,13,14) |
Clave InChI |
HNLOHFMBRCFDBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


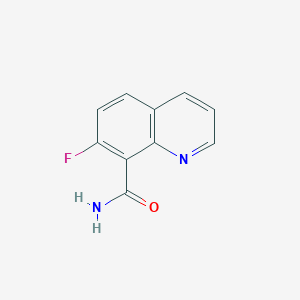



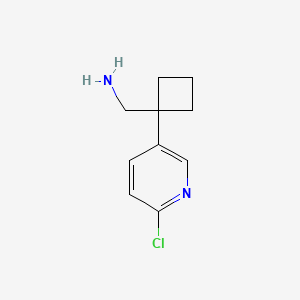

![6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11904008.png)

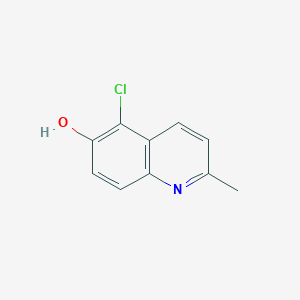
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904022.png)


